1-Phenylcyclopentanecarbaldehyde

Description

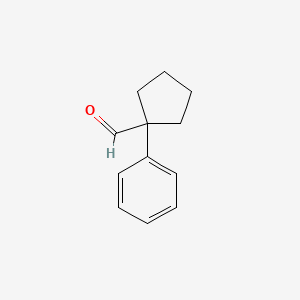

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclopentane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCVVVIPPHGCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454967 | |

| Record name | 1-phenylcyclopentanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-69-3 | |

| Record name | 1-phenylcyclopentanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of 1-Phenylcyclopentanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Phenylcyclopentanecarbaldehyde, a key chemical intermediate. The information is presented to support research, development, and quality control activities.

Core Physical Properties

This compound is an aromatic aldehyde with a cyclopentyl moiety. Its physical characteristics are crucial for handling, reaction setup, and analytical method development.

Structural and Molecular Data

The fundamental structural and molecular properties of this compound are summarized below. This data is foundational for both theoretical modeling and experimental work.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| IUPAC Name | 1-phenylcyclopentane-1-carbaldehyde | [1] |

| CAS Number | 21573-69-3 | [1] |

| SMILES | C1CCC(C1)(C=O)C2=CC=CC=C2 | |

| InChI | InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | [1] |

| InChIKey | KZCVVVIPPHGCOH-UHFFFAOYSA-N | [1] |

Experimentally Determined Physical Properties

The following table summarizes the available experimentally determined physical properties for this compound. It is important to note that melting point and refractive index data were not available in the searched literature.

| Property | Value | Conditions | Reference |

| Boiling Point | 134 °C | at 15 Torr | [2] |

| Density | 1.103 ± 0.06 g/cm³ | at 20 °C and 760 Torr | [2] |

| Flash Point | 95.9 ± 14.0 °C | [2] | |

| Melting Point | Data not available | ||

| Refractive Index | Data not available | ||

| Solubility | Data not available |

Logical Relationship of Physical Properties

The following diagram illustrates the logical flow and relationship between the fundamental and derived physical properties of a chemical compound like this compound.

References

An In-depth Technical Guide to 1-Phenylcyclopentanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenylcyclopentanecarbaldehyde, including its chemical identity, physicochemical properties, synthesis, and spectral data.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate database searches and unambiguous communication in research.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-phenylcyclopentane-1-carbaldehyde .[1]

Synonyms

A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

1-phenylcyclopentanecarboxaldehyde[1]

-

1-Phenyl-cyclopentanecarbaldehyde

-

Cyclopentanecarboxaldehyde, 1-phenyl-[1]

-

1-Phenylcyclopentane Carboxaldehyde[1]

Chemical Structure and Formula

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, application in reactions, and for analytical method development.

| Property | Value | Source |

| Molecular Weight | 174.24 g/mol | PubChem[1] |

| XLogP3 | 2.7 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Exact Mass | 174.104465066 | PubChem (Computed)[1] |

| Monoisotopic Mass | 174.104465066 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 13 | PubChem (Computed)[1] |

Synthesis of this compound

A plausible and widely used method for the synthesis of aldehydes is the reduction of the corresponding nitrile. The following section outlines a detailed experimental protocol for the synthesis of this compound from 1-phenylcyclopentanecarbonitrile using diisobutylaluminium hydride (DIBAL-H). This method is based on a general protocol for the low-temperature reduction of nitriles to aldehydes.

Synthesis via Reduction of 1-Phenylcyclopentanecarbonitrile

This synthetic pathway involves two main steps: the synthesis of the nitrile precursor and its subsequent reduction to the aldehyde.

A common method for the synthesis of 1-phenylcyclopentanecarbonitrile is the reaction of phenylacetonitrile with 1,4-dibromobutane in the presence of a strong base.

Materials:

-

Phenylacetonitrile

-

1,4-Dibromobutane

-

Sodium hydroxide

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of phenylacetonitrile in DMSO, add a concentrated aqueous solution of sodium hydroxide.

-

Slowly add 1,4-dibromobutane to the reaction mixture.

-

The reaction is typically carried out at an elevated temperature to ensure completion.

-

After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 1-phenylcyclopentanecarbonitrile.

The reduction of 1-phenylcyclopentanecarbonitrile to this compound can be achieved using DIBAL-H at low temperatures to prevent over-reduction to the amine.

Materials:

-

1-Phenylcyclopentanecarbonitrile

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexane)

-

Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)

-

Methanol

-

Aqueous acid (e.g., 1M HCl) for workup

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-phenylcyclopentanecarbonitrile in an anhydrous solvent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (typically 1.1-1.5 equivalents) dropwise to the nitrile solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then pour it into a stirred solution of aqueous acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

The crude this compound can be purified by flash column chromatography or vacuum distillation.

Synthetic Pathway Diagram

Caption: Synthetic route to this compound.

Spectral Data

-

1-Phenylcyclopentanecarbonitrile:

-

¹H NMR: Spectra are available in various databases and typically show signals for the phenyl protons and the aliphatic protons of the cyclopentyl ring.

-

IR: The infrared spectrum of 1-phenylcyclopentanecarbonitrile will prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2240 cm⁻¹.

-

Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

-

-

This compound (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton in the region of 9-10 ppm. The phenyl protons would appear in the aromatic region (7-8 ppm), and the cyclopentyl protons would be observed in the aliphatic region (1-3 ppm).

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon of the aldehyde at around 190-200 ppm.

-

IR: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching absorption for the aldehyde at approximately 1720-1740 cm⁻¹. The characteristic C-H stretch of the aldehyde proton would also be visible as two weak bands around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Research on the biological effects of this particular compound appears to be limited.

Logical Relationship Diagram

Caption: A logical workflow for the comprehensive study of a chemical compound.

References

1-Phenylcyclopentanecarbaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 1-Phenylcyclopentanecarbaldehyde, a molecule of interest in organic synthesis and potential applications in medicinal chemistry. This document summarizes its core molecular properties and presents a plausible synthetic route for its preparation.

Core Molecular Data

The fundamental molecular details of this compound are summarized below. These values are crucial for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol [1] |

| IUPAC Name | 1-phenylcyclopentane-1-carbaldehyde[1] |

| CAS Number | 21573-69-3[1] |

Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol Outline

The visualized workflow represents a two-step synthesis:

-

Grignard Reaction: Phenylmagnesium bromide, a Grignard reagent, is reacted with cyclopentanecarbonitrile in an anhydrous ether solvent such as diethyl ether (Et₂O). This nucleophilic addition forms a magnesium salt of an imine.

-

Acidic Hydrolysis: The resulting imine intermediate is then subjected to acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄). This step cleaves the carbon-nitrogen double bond, yielding the final product, this compound, and an ammonium salt as a byproduct.

This proposed pathway provides a foundational method for researchers to develop a specific experimental protocol, which would require optimization of reaction conditions, purification techniques, and analytical validation.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Phenylcyclopentanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-phenylcyclopentanecarbaldehyde. The content herein is curated for professionals in research, science, and drug development, offering a comprehensive examination of spectral data, experimental protocols, and structural elucidation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of directly published ¹H NMR spectra for this compound, the following data is a prediction based on the analysis of structurally analogous compounds, including cyclopentanecarbaldehyde, 1-phenylcyclopentanecarboxylic acid, and general principles of NMR spectroscopy.

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The assignments are based on the expected chemical environments of the protons in the molecule. The phenyl group at the C1 position is expected to deshield the aldehydic proton and the adjacent cyclopentane protons.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| H-a (Aldehyde) | 9.5 - 9.7 | Singlet (s) | 1H | - |

| H-b (Phenyl) | 7.2 - 7.4 | Multiplet (m) | 5H | - |

| H-c (Cyclopentane, C2/C5) | 2.0 - 2.2 | Multiplet (m) | 4H | - |

| H-d (Cyclopentane, C3/C4) | 1.7 - 1.9 | Multiplet (m) | 4H | - |

Structural and Spectral Correlation

The structure of this compound with labeled protons corresponding to the predicted ¹H NMR data is presented below.

Caption: Chemical structure of this compound with proton labeling.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of a liquid organic compound like this compound is detailed below.

1. Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to prevent magnetic field inhomogeneities.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Instrument Setup and Data Acquisition:

-

Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer is suitable for this analysis.

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for the complete relaxation of the protons between pulses.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it into the frequency domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis.

Caption: Workflow for ¹H NMR Spectroscopy Analysis.

An In-depth Technical Guide to the Mass Spectrometry of 1-Phenylcyclopentanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 1-phenylcyclopentanecarbaldehyde, a molecule of interest in various chemical and pharmaceutical research fields. This document outlines a standard experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), presents predicted mass spectrometry data based on established fragmentation principles, and visualizes key processes through diagrammatic representations.

Introduction

This compound (C₁₂H₁₄O) has a molecular weight of approximately 174.24 g/mol .[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification, quantification, and structural elucidation in complex mixtures. Electron Ionization (EI) is a common technique for the analysis of such volatile and semi-volatile organic compounds, inducing reproducible fragmentation patterns that serve as a molecular fingerprint.

Predicted Electron Ionization Mass Spectrometry Data

While a publicly available, peer-reviewed mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the well-documented behavior of aromatic aldehydes and phenyl-substituted cycloalkanes. The primary fragmentation pathways include α-cleavage, cleavage of the cyclopentane ring, and rearrangements.

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and the likely fragmentation mechanism.

| m/z | Predicted Ion Fragment | Proposed Fragmentation Pathway | Relative Abundance (Predicted) |

| 174 | [C₁₂H₁₄O]⁺• | Molecular Ion (M⁺•) | Moderate |

| 173 | [C₁₂H₁₃O]⁺ | Loss of a hydrogen radical from the aldehyde group (M-1). | Moderate |

| 145 | [C₁₁H₁₃]⁺ | Loss of the formyl radical (-CHO) via α-cleavage (M-29). | High |

| 117 | [C₉H₉]⁺ | Loss of propene (C₃H₆) from the [M-CHO]⁺ fragment. | Moderate to High |

| 115 | [C₉H₇]⁺ | Loss of H₂ from the m/z 117 fragment. | Moderate |

| 105 | [C₇H₅O]⁺ | Phenylacylium ion, resulting from cleavage of the cyclopentane ring. | Moderate |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product for benzyl compounds. | High |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of the cyclopentanecarbaldehyde moiety. | Moderate |

Key Fragmentation Pathways

The fragmentation of this compound in an EI-MS system is expected to be governed by the stability of the resulting carbocations and radicals. The presence of the phenyl group and the carbonyl group are major directing factors in the fragmentation process.

A diagram illustrating the primary predicted fragmentation pathways is provided below.

Caption: Predicted fragmentation pathways of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a standard method for the analysis of this compound, typical for fragrance and aromatic compound analysis.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Extraction (if in a matrix): For samples where the analyte is in a complex matrix (e.g., consumer products), a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed.

4.2. GC-MS Instrumentation and Conditions

A typical GC-MS system equipped with a capillary column is suitable for this analysis.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| Injector | Split/Splitless Inlet |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Split Ratio | 20:1 |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-400 |

4.3. Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

Process the chromatographic and spectral data using the instrument's software.

-

Identify the peak corresponding to this compound by its retention time and mass spectrum.

-

Compare the acquired spectrum with a reference library (if available) or the predicted fragmentation pattern for confirmation.

The general workflow for this experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. The predicted fragmentation data and the detailed experimental protocol offer a solid foundation for researchers to identify and characterize this compound. The provided visualizations of the fragmentation pathways and experimental workflow serve to clarify these complex processes, aiding in both experimental design and data interpretation.

References

1-Phenylcyclopentanecarbaldehyde: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 1-Phenylcyclopentanecarbaldehyde. The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound. All quantitative data is summarized in tables for clarity, and relevant experimental protocols, based on internationally recognized guidelines, are detailed.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a substance is critical for its safe handling. The key identifiers and properties of this compound are presented below.

| Property | Value |

| IUPAC Name | 1-phenylcyclopentane-1-carbaldehyde[1] |

| Synonyms | 1-Phenylcyclopentanecarboxaldehyde, 1-phenyl-cyclopentane-1-carbaldehyde |

| CAS Number | 21573-69-3[1] |

| Molecular Formula | C₁₂H₁₄O[1] |

| Molecular Weight | 174.24 g/mol [1] |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.

GHS Classification

The GHS classification for this compound is based on notifications to the European Chemicals Agency (ECHA) C&L Inventory.[1]

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |

GHS Pictograms and Signal Word

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning[1]

Toxicological Data

Currently, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound are not publicly available. The GHS classification of "Acute Toxicity, Oral, Category 4" indicates an LD50 value is likely to be in the range of 300 to 2000 mg/kg for oral exposure in animal studies.

Experimental Protocols for Hazard Determination

The GHS classifications are determined through standardized experimental protocols. While specific studies for this compound are not available, the following sections detail the likely methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (OECD 420, 423, 425)

The determination of acute oral toxicity is typically conducted using one of three main OECD guidelines: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[2][3][4] These methods aim to determine the dose at which a substance causes adverse effects or mortality after a single oral dose.

General Protocol Outline:

-

Animal Selection: Healthy, young adult rodents (usually rats, with females often being slightly more sensitive) are used.[4]

-

Housing and Fasting: Animals are acclimatized to laboratory conditions and fasted prior to dosing.[4]

-

Dose Administration: The test substance is administered orally via gavage in a single dose. The volume is typically limited to 1 mL/100g of body weight for aqueous solutions.[2]

-

Observation Period: Animals are observed for signs of toxicity and mortality with special attention during the first few hours and then daily for a total of 14 days.[4]

-

Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is recorded weekly.[4]

-

Endpoint: The study allows for the estimation of an LD50 value or classification into a GHS category based on the observed toxicity and mortality at different dose levels.[2][5]

Skin Irritation (OECD 404, 439)

Skin irritation refers to the production of reversible inflammatory changes in the skin following the application of a test substance.[6][7] Modern approaches prioritize in vitro methods to reduce animal testing.

In Vitro Method (OECD 439 - Reconstructed Human Epidermis Test):

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the properties of the human epidermis.[7][8]

-

Application: The test chemical is applied topically to the RhE tissue.[8]

-

Exposure and Incubation: After a defined exposure period (e.g., 1 hour), the tissues are rinsed and incubated for a post-exposure period (e.g., 24 hours).[9]

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[8][10]

Eye Irritation (OECD 405)

This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

In Vivo Method (OECD 405 - Acute Eye Irritation/Corrosion):

-

Animal Selection: Typically, albino rabbits are used.

-

Procedure: The test substance is applied in a single dose to the conjunctival sac of one eye of the animal. The other eye serves as a control.[11][12]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess the degree of irritation or corrosion.[12][13] Lesions of the cornea, iris, and conjunctiva are scored.

-

Duration: The observation period is typically up to 21 days to determine the reversibility of any effects.[12][13]

-

Animal Welfare: The use of analgesics and anesthetics is recommended to minimize pain and distress.[11][14] If a substance is known to be corrosive or a severe skin irritant, in vivo eye testing should be avoided.[11]

Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

| Precaution Category | Recommendations |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation or use respiratory protection. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store refrigerated under an inert atmosphere. |

| Incompatible Materials | Strong oxidizing agents and strong reducing agents. |

Visualizations

GHS Hazard Identification and Classification Workflow

References

- 1. 1-Phenylcyclopentane-1-carbaldehyde | C12H14O | CID 11095124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. scribd.com [scribd.com]

- 5. oecd.org [oecd.org]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. mbresearch.com [mbresearch.com]

- 9. dermatest.com [dermatest.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

The Genesis and Evolution of 1-Phenylcycloalkanecarboxylic Acid Derivatives: A Technical Guide

Introduction

The family of 1-phenylcycloalkanecarboxylic acid derivatives represents a fascinating case study in drug discovery, illustrating the journey of a chemical scaffold from its early synthetic origins to its development into pharmacologically diverse and clinically relevant compounds. Initially explored in the mid-20th century, this structural motif later gained prominence through its association with the dissociative anesthetic phencyclidine (PCP). More recently, research has unveiled the potential of these derivatives as highly selective ligands for the sigma-1 receptor, opening new avenues for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacology of 1-phenylcycloalkanecarboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The story of 1-phenylcycloalkanecarboxylic acid derivatives is intrinsically linked to the broader history of arylcycloalkylamines. The earliest documented synthesis of a core structure, 1-phenyl-1-cyclohexanecarboxylic acid, dates back to 1952. However, the pharmacological significance of this class of compounds became apparent with the serendipitous discovery of phencyclidine (1-(1-phenylcyclohexyl)piperidine, PCP) in 1956 by the pharmaceutical company Parke-Davis.[1] Initially developed as an anesthetic under the trade name Sernyl, PCP was later withdrawn from human use in 1965 due to its severe side effects, including hallucinations and delirium.[1][2]

The unique psychotomimetic effects of PCP spurred further investigation into its mechanism of action, leading to the identification of its primary target: the N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission.[1] This discovery paved the way for the exploration of numerous PCP analogs in an effort to separate the anesthetic and neuroprotective properties from the undesirable psychoactive effects.

A significant shift in the therapeutic focus for this scaffold occurred with the investigation of carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), a non-opioid antitussive.[3][4] Studies revealed that carbetapentane and its analogs possessed high affinity for sigma receptors, a then-enigmatic class of proteins.[4] This finding redirected research efforts towards designing 1-phenylcycloalkanecarboxylic acid derivatives as selective sigma-1 receptor ligands, with potential applications as anticonvulsants, antitussives, and neuroprotective agents.[3][5][6][7]

Key Derivatives and Pharmacological Activity

The versatility of the 1-phenylcycloalkanecarboxylic acid scaffold has led to the development of a wide range of derivatives with diverse pharmacological profiles. The following table summarizes the binding affinities of a selection of these compounds for various receptors, highlighting the shift from broad-spectrum activity to high selectivity for the sigma-1 receptor.

| Compound | R | X | Y | σ1 Ki (nM) | σ2 Ki (nM) | M1 Ki (nM) | M2 Ki (nM) | PCP Ki (nM) |

| Carbetapentane | C2H5 | O | O(CH2)2O(CH2)2 | 2.8 | 200 | 250 | 300 | >10,000 |

| Analog 1 | C2H5 | O | O(CH2)2 | 3.5 | 250 | 300 | 400 | >10,000 |

| Analog 2 | C2H5 | O | O(CH2)3 | 4.2 | 300 | 400 | 500 | >10,000 |

| Analog 3 | c-C3H5 | O | O(CH2)2O(CH2)2 | 5.1 | 400 | >10,000 | >10,000 | >10,000 |

| Analog 4 | C2H5 | NH | O(CH2)2O(CH2)2 | 8.9 | 600 | >10,000 | >10,000 | >10,000 |

| Analog 5 | C2H5 | O | N(CH3)(CH2)2 | 12.3 | 800 | 1,500 | 2,000 | >10,000 |

Data extracted from Calderon et al., J. Med. Chem. 1994, 37 (14), pp 2125–2138.

Experimental Protocols

Synthesis of 1-Phenylcyclopentanecarboxylic Acid

The foundational scaffold, 1-phenylcyclopentanecarboxylic acid, can be synthesized via the alkylation of phenylacetonitrile with 1,4-dibromobutane followed by hydrolysis.

Materials:

-

Phenylacetonitrile

-

1,4-Dibromobutane

-

Sodium hydroxide (50% aqueous solution)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

To a stirred solution of phenylacetonitrile (1 equivalent) in DMSO, add 50% aqueous sodium hydroxide (2 equivalents) dropwise at room temperature.

-

After stirring for 30 minutes, add 1,4-dibromobutane (1.1 equivalents) dropwise, maintaining the temperature below 30°C.

-

Stir the mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain 1-phenylcyclopentanecarbonitrile.

-

Add concentrated hydrochloric acid to the crude nitrile and heat the mixture to reflux for 12-18 hours.

-

Cool the reaction mixture to room temperature and pour it onto ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 1-phenylcyclopentanecarboxylic acid.

Synthesis of Carbetapentane (2-(2-(diethylamino)ethoxy)ethyl 1-phenylcyclopentanecarboxylate)

Materials:

-

1-Phenylcyclopentanecarboxylic acid

-

Thionyl chloride

-

2-(2-(Diethylamino)ethoxy)ethanol

-

Triethylamine

-

Toluene (anhydrous)

Procedure:

-

To a solution of 1-phenylcyclopentanecarboxylic acid (1 equivalent) in anhydrous toluene, add thionyl chloride (1.2 equivalents) dropwise at 0°C.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous toluene and add a solution of 2-(2-(diethylamino)ethoxy)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield carbetapentane.

Sigma-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

-

Guinea pig brain membranes (source of sigma-1 receptors)

-

[³H]-(+)-Pentazocine (radioligand)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Haloperidol (for non-specific binding determination)

-

Test compounds

-

Scintillation cocktail

-

Glass fiber filters

Procedure:

-

Prepare guinea pig brain membrane homogenates.

-

In a 96-well plate, add Tris-HCl buffer, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.

-

For the determination of non-specific binding, add a high concentration of haloperidol instead of the test compound.

-

For total binding, add buffer in place of the test compound.

-

Add the membrane homogenate to each well to initiate the binding reaction.

-

Incubate the plate at 37°C for 150 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.

Maximal Electroshock (MES) Seizure Test

This in vivo assay is used to evaluate the anticonvulsant activity of test compounds.

Materials:

-

Male CF-1 mice

-

Electroshock apparatus with corneal electrodes

-

0.5% Tetracaine hydrochloride solution (topical anesthetic)

-

0.9% Saline solution

-

Test compounds and vehicle

Procedure:

-

Administer the test compound or vehicle to the mice (typically via intraperitoneal injection).

-

At the time of predicted peak effect, apply a drop of tetracaine hydrochloride to the corneas of each mouse.

-

Apply a drop of saline to the corneal electrodes.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Abolition of the tonic hindlimb extension is considered protection.

-

Determine the median effective dose (ED50) of the test compound.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of 1-phenylcycloalkanecarboxylic acid derivatives are mediated by their interaction with specific receptor systems. The following diagrams illustrate the key signaling pathways involved.

Phencyclidine and its close analogs act as non-competitive antagonists of the NMDA receptor. They bind to a site within the ion channel, physically obstructing the influx of calcium ions, which in turn disrupts normal glutamatergic neurotransmission.

The more recently developed 1-phenylcycloalkanecarboxylic acid derivatives act as agonists at the sigma-1 receptor. This receptor, located at the endoplasmic reticulum-mitochondrion interface, functions as a molecular chaperone. Upon ligand binding, it dissociates from the binding immunoglobulin protein (BiP) and modulates the activity of various client proteins, including inositol trisphosphate (IP3) receptors and voltage-gated ion channels. This modulation of intracellular calcium signaling is believed to underlie the neuroprotective and anticonvulsant effects of these compounds.

Conclusion

The journey of 1-phenylcycloalkanecarboxylic acid derivatives from their initial synthesis to their current status as promising therapeutic leads is a testament to the dynamic nature of drug discovery. The evolution from the non-selective actions of early analogs to the highly specific targeting of the sigma-1 receptor by modern derivatives highlights the power of medicinal chemistry to refine and repurpose chemical scaffolds. The detailed protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to further explore the therapeutic potential of this remarkable class of compounds. Future investigations will undoubtedly continue to uncover new applications and deepen our understanding of the intricate signaling pathways modulated by these versatile molecules.

References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data and Characterization of 1-Phenylcyclopentanecarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylcyclopentanecarbaldehyde (C₁₂H₁₄O, Molar Mass: 174.24 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and typical spectroscopic values observed for structurally similar aromatic aldehydes. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of spectroscopy and by comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | s | 1H | Aldehydic proton (-CHO) |

| ~7.2 - 7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~2.2 - 2.5 | m | 4H | Cyclopentane protons adjacent to the phenyl group and aldehyde |

| ~1.7 - 2.0 | m | 4H | Remaining cyclopentane protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 - 205 | Aldehydic Carbonyl Carbon (-CHO) |

| ~140 - 145 | Quaternary Aromatic Carbon (C-ipso) |

| ~128 - 130 | Aromatic CH Carbons (C-ortho, C-meta) |

| ~125 - 127 | Aromatic CH Carbon (C-para) |

| ~50 - 60 | Quaternary Cyclopentane Carbon |

| ~30 - 40 | Cyclopentane CH₂ Carbons |

| ~25 - 30 | Cyclopentane CH₂ Carbons |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Strong | Aliphatic C-H Stretch |

| ~2820 and ~2720 | Medium, Sharp (two bands) | Aldehyde C-H Stretch (Fermi resonance) |

| ~1700 - 1725 | Strong, Sharp | Aldehyde C=O Stretch |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C Bending |

Table 4: Expected Mass Spectrometry (MS) Fragmentation

| m/z | Interpretation |

| 174 | Molecular Ion [M]⁺ |

| 173 | [M-H]⁺ (Loss of aldehydic proton) |

| 145 | [M-CHO]⁺ (Loss of formyl radical) |

| 117 | [M-C₄H₇]⁺ (Loss of cyclopentyl radical) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for liquid aromatic aldehydes like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the neat liquid sample to identify functional groups.

Materials:

-

FT-IR Spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Appropriate solvent for cleaning (e.g., anhydrous acetone or dichloromethane)

-

Lens paper

Procedure:

-

Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a small amount of polishing rouge, then rinse with a volatile solvent and dry completely.

-

Place one drop of this compound onto the center of one salt plate using a Pasteur pipette.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Process the spectrum by performing a background subtraction.

-

Label the significant peaks corresponding to the functional groups.

-

Clean the salt plates thoroughly with an appropriate solvent and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.

Materials:

-

NMR Spectrometer (e.g., 500 MHz)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Wipe the outside of the NMR tube clean and place it in a spinner turbine.

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Set the number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and analyze the chemical shifts and coupling patterns.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Set a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.

-

Process the raw data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms)

-

High-purity helium as the carrier gas

-

Microsyringe

-

Volatile solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

Set the GC-MS operating conditions:

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of any impurities.

-

Carrier Gas Flow Rate: Set to the optimal flow rate for the column (e.g., 1 mL/min for helium).

-

MS Transfer Line Temperature: Typically 280 °C.

-

Ion Source Temperature: Typically 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).

-

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Start the data acquisition.

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

-

Compare the fragmentation pattern with known fragmentation mechanisms for aromatic aldehydes.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using a combination of spectroscopic techniques.

An In-depth Technical Guide on the Core Chemical Structure and Bonding of 1-Phenylcyclopentanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 1-Phenylcyclopentanecarbaldehyde, a molecule of interest in organic synthesis and potential pharmacological applications. This document outlines the core chemical properties, spectroscopic data, and a detailed examination of its molecular architecture.

Core Chemical Properties

This compound is an organic compound featuring a cyclopentane ring and a phenyl group attached to the same carbon, which also bears an aldehyde functional group. The fundamental properties of this molecule are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-phenylcyclopentane-1-carbaldehyde | PubChem[1] |

| Molecular Formula | C₁₂H₁₄O | PubChem[1] |

| Molecular Weight | 174.24 g/mol | PubChem[1] |

| CAS Number | 21573-69-3 | PubChem[1] |

Molecular Structure and Bonding

The structure of this compound, characterized by a quaternary carbon atom at the junction of the cyclopentyl and phenyl rings and the aldehyde group, leads to distinct steric and electronic properties.

Visualizing the Core Structure

The following diagram illustrates the fundamental structure of this compound, highlighting the key functional groups.

Spectroscopic Data Analysis

Spectroscopic analysis is fundamental to confirming the structure and understanding the electronic environment of the atoms within a molecule.

Mass Spectrometry (MS)

The Gas Chromatography-Mass Spectrometry (GC-MS) data available from PubChem provides insights into the fragmentation pattern of the molecule, which is crucial for its identification. The molecular ion peak would be expected at m/z 174.24, corresponding to the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton (CHO): A singlet is expected in the region of 9-10 ppm.

-

Phenyl Protons (C₆H₅): Multiplets are anticipated in the aromatic region of 7-8 ppm.

-

Cyclopentane Protons (CH₂): A series of multiplets would likely appear in the upfield region, typically between 1.5 and 2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, around 190-200 ppm.

-

Phenyl Carbons (C₆H₅): Several peaks are expected between 120 and 140 ppm. The carbon attached to the cyclopentyl ring would be a quaternary carbon and likely show a weaker signal.

-

Quaternary Carbon (C-phenyl, C-cyclopentyl, C-aldehyde): This carbon would appear as a singlet, likely in the range of 50-60 ppm.

-

Cyclopentane Carbons (CH₂): Signals for the cyclopentane carbons are expected in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not publicly available. However, the characteristic absorption bands can be predicted based on the functional groups present.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| Aldehyde C-H | 2850-2750 | Stretch |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 3000-2850 | Stretch |

| Carbonyl C=O | 1740-1720 | Stretch (strong) |

| Aromatic C=C | 1600-1450 | Stretch (variable) |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals. However, general synthetic strategies for structurally similar compounds, such as the synthesis of 1-hydroxycyclohexyl phenyl ketone, often involve a Friedel-Crafts acylation followed by subsequent modifications. A plausible synthetic route could involve the reaction of cyclopentanecarbonyl chloride with benzene in the presence of a Lewis acid catalyst like aluminum chloride, followed by oxidation of the resulting ketone to an aldehyde.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activities and associated signaling pathways of this compound. Research on structurally related compounds containing phenyl and cyclopentane moieties has explored a range of biological activities, but direct evidence for this specific molecule is not yet established. Further investigation is required to determine its pharmacological potential and mechanism of action.

Conclusion

This compound possesses a unique structural framework combining aromatic, alicyclic, and aldehyde functionalities. While a complete experimental dataset for its spectroscopic and biological properties is not yet available, this guide provides a comprehensive overview based on its known chemical properties and predictive analyses. Further experimental investigation is warranted to fully elucidate its chemical behavior and potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to the Solubility of 1-Phenylcyclopentanecarbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenylcyclopentanecarbaldehyde. An understanding of its solubility is crucial for applications in organic synthesis, pharmaceutical development, and materials science, where it may be used as a reactant, intermediate, or functional molecule. This document outlines the theoretical solubility profile of this compound, presents a general experimental protocol for solubility determination, and visualizes the associated workflow.

Introduction to this compound and its Solubility

This compound is an aromatic aldehyde with a molecular structure featuring a phenyl group and a formyl group attached to a cyclopentane ring. Its chemical formula is C₁₂H₁₄O, and it has a molecular weight of approximately 174.24 g/mol . The presence of the polar carbonyl group in the aldehyde function and the nonpolar phenyl and cyclopentyl groups gives the molecule a dual character, influencing its solubility in different media.

Based on the principle of "like dissolves like," this compound is expected to be soluble in many common organic solvents.[1] The nonpolar aromatic ring and the cycloalkane ring suggest good solubility in nonpolar solvents, while the polar aldehyde group allows for dipole-dipole interactions with polar solvents. Aldehydes and ketones are generally soluble in organic solvents.[1][2]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally similar compounds and general principles of organic chemistry, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility of this compound in a selection of common organic solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Toluene | Nonpolar Aromatic | Soluble | The nonpolar aromatic nature of toluene is highly compatible with the phenyl group of the solute. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds.[3] |

| Acetone | Polar Aprotic | Soluble | The polar aprotic nature of acetone allows for effective solvation of the polar aldehyde group. |

| Ethanol | Polar Protic | Soluble | Ethanol can engage in dipole-dipole interactions with the aldehyde group. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that should readily dissolve the compound. |

| Diethyl Ether | Polar Aprotic | Soluble | Diethyl ether is a common solvent for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method, a reliable technique for determining the saturation solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specified organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a set period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated HPLC or GC method. The choice of analytical technique will depend on the volatility and thermal stability of the analyte.

-

Construct a calibration curve from the analysis of the standard solutions.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the filtered saturated solution.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Phenylcyclopentanecarbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 1-phenylcyclopentanecarbaldehyde and its derivatives. This class of compounds holds potential for applications in medicinal chemistry and drug discovery due to the presence of the reactive aldehyde functionality and the phenylcyclopentane scaffold, which is found in various biologically active molecules.

Introduction

This compound is a versatile intermediate for the synthesis of a variety of more complex molecules. Its synthesis is typically achieved through a two-step process commencing with the alkylation of phenylacetonitrile with 1,4-dibromobutane to form 1-phenylcyclopentanecarbonitrile. This intermediate is then selectively reduced to the corresponding aldehyde using a hydride reducing agent. The protocols provided herein are based on established synthetic methodologies.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a two-step reaction sequence as illustrated in the workflow diagram below. The initial step involves a nucleophilic substitution to form the cyclopentane ring, followed by a partial reduction of the nitrile group.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

This protocol describes the phase-transfer catalyzed alkylation of phenylacetonitrile with 1,4-dibromobutane.

Materials:

-

Phenylacetonitrile

-

1,4-Dibromobutane

-

Sodium hydroxide (50% w/v aqueous solution)

-

Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Water

Equipment:

-

Round-bottomed flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add phenylacetonitrile (1.0 equiv), 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride (e.g., 0.025 equiv).

-

With vigorous stirring, add 1,4-dibromobutane (1.2 equiv) portion-wise to the reaction mixture.

-

Heat the mixture to 65 °C and maintain this temperature with vigorous stirring for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature and add water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 60 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 1-phenylcyclopentanecarbonitrile as an oil.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol details the partial reduction of 1-phenylcyclopentanecarbonitrile to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H).[1][2][3]

Materials:

-

1-Phenylcyclopentanecarbonitrile

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., hexanes or toluene)

-

Anhydrous solvent (e.g., dichloromethane, THF, or toluene)

-

Methanol

-

Aqueous Rochelle's salt solution (potassium sodium tartrate) or saturated ammonium chloride solution

-

Ethyl acetate or dichloromethane

-

Celite

Equipment:

-

Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)

-

Dry glassware

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Syringes for reagent transfer

-

Standard laboratory glassware

Procedure:

-

Under an inert atmosphere, dissolve 1-phenylcyclopentanecarbonitrile (1.0 equiv) in the chosen anhydrous solvent in a dry flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.0-1.2 equiv) dropwise to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature, and then add an aqueous solution of Rochelle's salt or saturated ammonium chloride to precipitate the aluminum salts.

-

Stir the resulting suspension vigorously until a clear separation of layers is observed.

-

Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate or dichloromethane.

-

Separate the organic layer from the filtrate, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to afford the crude this compound.

-

The crude product can be purified by column chromatography if necessary.

Data Presentation

The following tables summarize the key reaction parameters and product characteristics for the synthesis of this compound and its nitrile precursor.

Table 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

| Parameter | Value | Reference |

| Reactants | Phenylacetonitrile, 1,4-Dibromobutane | |

| Reagents | NaOH, Benzyltriethylammonium chloride | |

| Solvent | Aqueous/Organic Biphasic | |

| Temperature | 65 °C | |

| Reaction Time | 24 hours | |

| Yield | 82-84% | |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

Table 2: Synthesis and Properties of this compound

| Parameter | Value | Reference |

| Reactant | 1-Phenylcyclopentanecarbonitrile | |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | [1][2][3] |

| Solvent | Anhydrous DCM, THF, or Toluene | [2] |

| Temperature | -78 °C | [2] |

| Reaction Time | 2 hours | [2] |

| Yield | Not explicitly reported, but generally good for DIBAL-H reductions of nitriles | |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 118-120 °C at 10 mmHg |

Potential Applications and Biological Screening

While specific biological activities for this compound are not extensively documented, related structures containing phenyl and cyclopentane moieties have shown a range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5][6] The aldehyde functional group is also a key pharmacophore in many bioactive compounds and can be readily derivatized to generate libraries of compounds for screening.

A general workflow for the initial biological evaluation of novel synthetic compounds like this compound derivatives is presented below.

References

- 1. 1-Phenylcyclopentane-1-carbaldehyde | C12H14O | CID 11095124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical synthesis and cytotoxicity of dihydroxylated cyclopentenone analogues of neocarzinostatin chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 1-Phenylcyclopentanecarbaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenylcyclopentanecarbaldehyde scaffold represents a unique and underexplored starting point for the development of novel therapeutic agents. The presence of a reactive aldehyde functional group on a phenylcyclopentane core offers a versatile handle for the synthesis of a diverse library of derivatives. While direct literature on the medicinal chemistry applications of this compound is limited, the known biological activities of structurally related phenylcycloalkane derivatives suggest significant potential for this scaffold in various therapeutic areas. This document provides a comprehensive overview of potential applications, detailed synthetic protocols for derivatization, and standardized methods for biological evaluation.

The phenylcyclopentane moiety provides a three-dimensional structure that can be advantageous for binding to biological targets, potentially offering improved selectivity and pharmacokinetic properties compared to flat aromatic systems. The carbaldehyde group can be readily converted into a wide range of other functional groups, including Schiff bases, hydrazones, oximes, and alcohols, each with the potential for distinct biological activities.

Potential Therapeutic Applications

Based on the pharmacological profiles of analogous structures, derivatives of this compound are promising candidates for investigation in the following areas:

-

Central Nervous System (CNS) Disorders: Analogs of 1-phenylcyclohexylamine have demonstrated anticonvulsant properties.[1] Contraction of the cyclohexane ring to a cyclopentane has been noted as a favorable modification.[1] This suggests that derivatives of this compound could be explored for their potential as novel anticonvulsant agents.

-

Anticancer Activity: Numerous heterocyclic compounds derived from aldehydes, such as Schiff bases and hydrazones, have shown potent anticancer activities.[2][3][4] The this compound scaffold can be used to generate novel compounds for screening against various cancer cell lines.

-

Antimicrobial Agents: Schiff bases and hydrazones are well-established classes of compounds with broad-spectrum antimicrobial activity.[5][6][7][8] Derivatives of this compound can be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

-

Anti-inflammatory Effects: Phenyl-substituted heterocyclic compounds have been reported to possess anti-inflammatory properties.[9][10][11][12][13] The this compound core can serve as a template for the development of new anti-inflammatory agents.

Synthetic Protocols for Derivatization

The aldehyde functionality of this compound is a key feature for synthetic diversification. Below are detailed protocols for the synthesis of common derivatives.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction between an aldehyde and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, aminopyridine)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin Layer Chromatography (TLC) plates

-

Crystallization dish

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

-

Add the substituted primary amine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The Schiff base product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Caption: Synthetic workflow for Schiff base derivatives.

Protocol 2: Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.[14]

Materials:

-

This compound

-

Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

In a separate flask, dissolve the hydrazine derivative (1 equivalent) in the same solvent.

-

Slowly add the hydrazine solution to the aldehyde solution with constant stirring at room temperature.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 1-3 hours. The formation of a precipitate often indicates product formation.

-

Monitor the reaction by TLC.

-

If no precipitate forms, the mixture can be gently warmed for a short period.

-

Cool the reaction mixture in an ice bath to complete precipitation.

-

Collect the solid product by filtration and wash with a small amount of cold solvent.

-

Dry the product and recrystallize if necessary.

-

Characterize the structure of the synthesized hydrazone.

Caption: Synthetic workflow for hydrazone derivatives.

Protocol 3: Synthesis of Oxime Derivatives

Oximes are prepared by the reaction of an aldehyde with hydroxylamine.[15][16][17]

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate or pyridine (base)

-

Aqueous ethanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

-

Stir the mixture at room temperature for 30-60 minutes. The reaction can be gently heated if necessary.

-

Monitor the completion of the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the oxime.

-

Collect the solid product by filtration, wash with water, and air dry.

-

Recrystallize the crude oxime from aqueous ethanol or another suitable solvent.

-

Characterize the final product.

Caption: Synthetic workflow for oxime derivatives.

Biological Evaluation Protocols

The following are generalized protocols for the initial screening of this compound derivatives for various biological activities.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Normal cell line (for cytotoxicity comparison, e.g., HEK293)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Synthesized compounds dissolved in DMSO (stock solution)